3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one
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Overview
Description
3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one is a chemical compound with a unique structure that includes a trifluoromethyl group and a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the benzofuran ring. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(trifluoromethyl)-9H-carbazole
- 3-Methyl-6-(trifluoromethyl)picolinic acid
Uniqueness
3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one is unique due to its specific structure, which includes both a trifluoromethyl group and a dihydrobenzofuran ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C10H9F3O2/c1-5-4-15-8-3-6(10(11,12)13)2-7(14)9(5)8/h4,6H,2-3H2,1H3 |
InChI Key |
WNNCRHBQRFHBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)CC(C2)C(F)(F)F |
Origin of Product |
United States |
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